![molecular formula C16H18N4O2 B2787174 3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide CAS No. 1358021-78-9](/img/structure/B2787174.png)
3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
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Description
Synthesis Analysis
The synthesis of compounds like “3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide” often involves the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide” likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide” likely depend on the specific synthetic strategy used. For example, if ring construction is used, different cyclic or acyclic precursors would be reacted under specific conditions .Future Directions
The future directions for research on “3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide” could include further exploration of its biological activities and potential applications in drug discovery, molecular biology, and medicinal chemistry. Additionally, further investigation into its synthesis, including the development of more efficient or environmentally friendly synthetic strategies, could also be a valuable area of future research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides , have been synthesized and studied for their biological and therapeutic value .
Mode of Action
It’s worth noting that the pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit significant biological activity . For instance, N-(pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP .
Result of Action
Similar compounds have been shown to enhance cell-specific productivity .
Action Environment
The synthesis of similar compounds has been achieved under different reaction conditions , suggesting that the environment could potentially influence the action of the compound.
properties
IUPAC Name |
3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-6-4-5-12(9-14)15(21)19-13-10-17-16(18-11-13)20-7-2-3-8-20/h4-6,9-11H,2-3,7-8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFIPBSSAIATQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CN=C(N=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide |
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